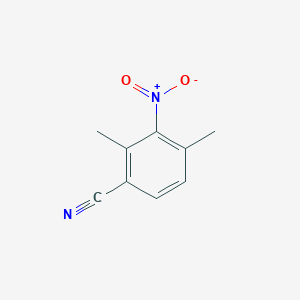

2,4-Dimethyl-3-nitrobenzonitrile

Description

Contextual Significance of Nitrophenyl Benzonitrile (B105546) Frameworks in Organic Chemistry

Nitrophenyl benzonitrile frameworks are valuable building blocks in organic synthesis. The presence of the electron-withdrawing nitro and nitrile groups on the aromatic ring influences its reactivity, making it susceptible to nucleophilic aromatic substitution reactions. The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing pathways to a diverse array of more complex molecules. numberanalytics.com This versatility makes nitrophenyl benzonitriles important intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials. numberanalytics.comalgoreducation.com For instance, the nitrile functionality is a key component in various drugs and is often introduced using nitrile-containing precursors. numberanalytics.com

Historical Development of Nitrile and Nitroarene Synthetic Methodologies

The synthesis of nitriles has a rich history dating back to the 19th century. Early methods included the dehydration of amides and the reaction of alkyl halides with alkali metal cyanides, a method known as the Kolbe nitrile synthesis. algoreducation.com A significant breakthrough in the synthesis of aromatic nitriles was the Sandmeyer reaction, discovered in 1884, which involves the diazotization of an aromatic amine followed by reaction with a copper(I) cyanide. numberanalytics.com Over the years, numerous other methods have been developed, including the Rosenmund–von Braun reaction and, more recently, transition metal-catalyzed cyanation reactions. researchgate.net

The synthesis of nitroarenes also has a long history, with nitration of aromatic compounds being a fundamental reaction in organic chemistry. The use of a mixture of nitric acid and sulfuric acid has been a classical method for introducing a nitro group onto an aromatic ring. researchgate.net Early methods for the reduction of nitroarenes to anilines, a key transformation, involved the use of metals like zinc or iron in the presence of an acid. acs.org Over time, more selective and efficient methods have been developed, including catalytic hydrogenation and the use of various oxidizing agents to convert aromatic amines to nitroarenes. acs.orgmdpi.com

Scope and Research Focus on 2,4-Dimethyl-3-nitrobenzonitrile within Contemporary Chemical Research

This compound is a specific substituted nitrophenyl benzonitrile that has garnered attention in chemical research. Its molecular formula is C₉H₈N₂O₂ and it has a molecular weight of 176.17 g/mol . scientist.comsynquestlabs.comsigmaaldrich.com This compound serves as a valuable intermediate in the synthesis of other complex organic molecules. google.com Research efforts are often directed towards developing efficient synthetic routes to this and related compounds. For example, one patented method describes its preparation via the diazotization of 2,4-dimethyl-3-nitroaniline (B3258933) followed by reaction with cuprous cyanide. google.com Another approach involves the reaction of a 2,4-disubstituted-3-nitrobenzamide compound with phosphorus oxychloride. google.com

Contemporary research may focus on utilizing this compound as a starting material for the synthesis of novel heterocyclic compounds or as a building block for potential pharmaceutical agents. pubcompare.aiepo.org The specific arrangement of the methyl, nitro, and cyano groups on the benzene (B151609) ring imparts unique reactivity and properties to the molecule, making it a subject of interest for further investigation and application in various fields of chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 39053-46-8 scientist.comsynquestlabs.com |

| Molecular Formula | C₉H₈N₂O₂ scientist.comsynquestlabs.comsigmaaldrich.com |

| Molecular Weight | 176.17 g/mol scientist.com |

| MDL Number | MFCD08693500 synquestlabs.com |

| Purity | Typically ≥95% scientist.comsynquestlabs.com |

| SMILES | N#CC1=CC=C(C)C(N+=O)=C1C scientist.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-4-8(5-10)7(2)9(6)11(12)13/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZSWXDYLOPJRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2,4 Dimethyl 3 Nitrobenzonitrile

Transformations of the Nitro Group

The nitro group (-NO₂) is a versatile functional group that can undergo several types of reactions, most notably reduction and participation in nucleophilic aromatic substitution.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, and the final product depends heavily on the choice of reducing agent and reaction conditions. wikipedia.org

Amino Derivatives: The most common transformation is the complete reduction of the nitro group to a primary amine (-NH₂). This can be achieved using various methods, including catalytic hydrogenation with reagents like Palladium-on-carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. calvin.edu Another widely used method is the use of metals in acidic media, such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). jsynthchem.com These strong reducing conditions typically convert the nitro group to an amino group without affecting the nitrile functionality.

Hydroxylamino Derivatives: Partial reduction of the nitro group can yield the corresponding hydroxylamine (B1172632) (-NHOH). This selective transformation requires milder and more controlled reaction conditions. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride or controlled catalytic hydrogenation can be employed to stop the reduction at the hydroxylamine stage. wikipedia.org The enzymatic reduction of nitroaromatics to hydroxylamines has also been observed, highlighting the possibility of chemoselective conversions. nih.gov

Azoxy Derivatives: The formation of azoxy compounds (Ar-N=N(O)-Ar) from nitroaromatics typically occurs under basic or neutral conditions. Treatment of aromatic nitro compounds with certain reducing agents, such as metal hydrides like lithium aluminium hydride (LiAlH₄), can lead to the formation of azo compounds, and by extension, azoxy compounds as intermediates or final products depending on the stoichiometry and conditions. wikipedia.org Potential-tuned electrochemical reduction has also emerged as a method for the selective synthesis of azoxy-aromatics from nitroarene feedstocks. nih.gov

Table 1: Selective Reduction Products of the Nitro Group

| Target Functional Group | Typical Reagents and Conditions | Resulting Compound from 2,4-Dimethyl-3-nitrobenzonitrile |

|---|---|---|

| Amino (-NH₂) | Catalytic Hydrogenation (H₂, Pd/C); Metal in Acid (Fe/HCl) | 3-Amino-2,4-dimethylbenzonitrile |

| Hydroxylamino (-NHOH) | Zinc dust / NH₄Cl; Controlled Catalytic Hydrogenation | 2,4-Dimethyl-3-(hydroxylamino)benzonitrile |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. nih.govlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.org

In the case of this compound, the nitro group at position 3 strongly activates the ring towards nucleophilic attack. If a suitable leaving group (e.g., a halogen) were present at the ortho (positions 2 or 4) or para (position 6) positions relative to the nitro group, an SNAr reaction could readily occur. For instance, in a hypothetical molecule like 6-chloro-2,4-dimethyl-3-nitrobenzonitrile, the chlorine atom would be highly susceptible to displacement by nucleophiles like alkoxides, amines, or thiolates. The reaction proceeds via an addition-elimination mechanism, where the rate-limiting step is typically the initial attack of the nucleophile to form the stabilized anionic intermediate. researchgate.net

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a valuable functional group that can be transformed into a variety of other functionalities, including carboxylic acids, amides, amines, and aldehydes.

The hydrolysis of nitriles is a common method for preparing carboxylic acids. The reaction can be performed under either acidic or basic conditions and proceeds through an amide intermediate. chemistrysteps.comlumenlearning.com

Acid-Catalyzed Hydrolysis: Heating a nitrile with an aqueous acid (e.g., H₂SO₄ or HCl) first produces an amide (2,4-Dimethyl-3-nitrobenzamide), which is then further hydrolyzed to the corresponding carboxylic acid (2,4-Dimethyl-3-nitrobenzoic acid) and an ammonium salt. libretexts.org The initial step involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating attack by water. chemistrysteps.com

Base-Catalyzed Hydrolysis: Refluxing a nitrile with an aqueous base (e.g., NaOH) also yields the carboxylic acid, but in the form of its carboxylate salt (sodium 2,4-dimethyl-3-nitrobenzoate). Ammonia is liberated during the reaction. libretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org It is possible to stop the reaction at the amide stage by using milder conditions. chemistrysteps.com

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent used. wikipedia.org

Reduction to Amines: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing nitriles to primary amines. libretexts.orgorganic-chemistry.org The reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond. An aqueous workup is then performed to protonate the intermediate and yield the final amine, (2,4-Dimethyl-3-nitrophenyl)methanamine. chemistrysteps.com Catalytic hydrogenation can also be employed for this transformation. wikipedia.org

Reduction to Aldehydes: The reduction of a nitrile can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H). libretexts.orgchemistrysteps.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBAL-H adds one hydride equivalent to the nitrile, forming an imine-aluminum complex. Subsequent hydrolysis of this intermediate during aqueous workup liberates the aldehyde, 2,4-Dimethyl-3-nitrobenzaldehyde. wikipedia.org Another method involves the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.org

Table 2: Reduction Products of the Nitrile Group

| Target Functional Group | Reagent | Resulting Compound from this compound |

|---|---|---|

| Primary Amine (-CH₂NH₂) | Lithium Aluminum Hydride (LiAlH₄) | (2,4-Dimethyl-3-nitrophenyl)methanamine |

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile and participate in cycloaddition reactions, particularly [3+2] cycloadditions. uchicago.edu In this type of reaction, a 1,3-dipole reacts with the nitrile (the 2π component) to form a five-membered heterocyclic ring. mdpi.com

A common example is the reaction of a nitrile with an azide (B81097) (e.g., sodium azide or an organic azide) to form a tetrazole ring. This reaction is a powerful tool for synthesizing highly functionalized heterocyclic systems. Nitrile oxides are another class of 1,3-dipoles that react with nitriles, although their cycloaddition with alkenes or alkynes is more common. sci-hub.se The feasibility and regioselectivity of these cycloadditions are governed by frontier molecular orbital (FMO) theory. mdpi.com The electron-withdrawing groups on the aromatic ring of this compound would influence the electronic properties of the nitrile group, affecting its reactivity as a dipolarophile in such cycloaddition reactions. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzonitrile (B105546) Ring System

The benzene (B151609) ring in this compound is substituted with groups that exert opposing electronic effects, influencing its susceptibility to aromatic substitution reactions. pharmaguideline.comlibretexts.org

Deactivating Groups: The nitro (-NO₂) group at position 3 and the cyano (-CN) group at position 1 are strong deactivating groups. lkouniv.ac.in They withdraw electron density from the ring through both inductive and resonance effects, which destabilizes the arenium ion intermediate in EAS, thereby slowing the reaction rate significantly compared to benzene. libretexts.orgwikipedia.org These groups direct incoming electrophiles to the meta position. libretexts.orgfiveable.me

For electrophilic aromatic substitution on this compound, the directing effects of the substituents converge. The available positions for substitution are C5 and C6.

The methyl group at C2 directs ortho (to C1-blocked, C3-blocked) and para (to C5).

The methyl group at C4 directs ortho (to C3-blocked, C5) and para (to C1-blocked).

The nitro group at C3 directs meta (to C1-blocked, C5).

The cyano group at C1 directs meta (to C3-blocked, C5).

All substituents collectively direct an incoming electrophile to the C5 position, making it the overwhelmingly favored site of reaction. The ring as a whole, however, is significantly deactivated due to the powerful electron-withdrawing nature of the nitro and cyano groups, meaning harsh reaction conditions would likely be required. lkouniv.ac.inmsu.edu

For nucleophilic aromatic substitution (SNAr) , the opposite electronic requirements are needed. The reaction is facilitated by strong electron-withdrawing groups that can stabilize the negative charge of the intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org The nitro and cyano groups in this compound make the ring highly electron-deficient and thus strongly activated for nucleophilic attack, provided a suitable leaving group is present on the ring. wikipedia.org The nitro group, in particular, is a powerful activator for SNAr when positioned ortho or para to the leaving group. taylorfrancis.com While the parent molecule lacks a leaving group, a derivative such as a 1-halo-2,4-dimethyl-3-nitrobenzene would be highly susceptible to SNAr reactions. nih.gov

| Substituent | Position | Effect on EAS Reactivity | Directing Influence (EAS) | Effect on SNAr Reactivity |

|---|---|---|---|---|

| Cyano (-CN) | 1 | Deactivating | Meta | Activating |

| Methyl (-CH₃) | 2 | Activating | Ortho, Para | Deactivating |

| Nitro (-NO₂) | 3 | Strongly Deactivating | Meta | Strongly Activating |

| Methyl (-CH₃) | 4 | Activating | Ortho, Para | Deactivating |

Deuteration Studies for Mechanistic Elucidation of Aromatic Reactivity

Deuterium (B1214612) labeling is a powerful tool for investigating reaction mechanisms, primarily through the study of kinetic isotope effects (KIEs). princeton.edu For this compound, deuteration can be applied to either the aromatic ring or the methyl side-chains to probe different mechanistic aspects.

Ring Deuteration: Replacing an aromatic C-H bond with a C-D bond can help determine the rate-determining step of an electrophilic aromatic substitution. Most EAS reactions proceed via a two-step mechanism where the initial attack of the electrophile to form the arenium ion is the slow, rate-determining step. msu.edumasterorganicchemistry.com The subsequent breaking of the C-H bond to restore aromaticity is fast. In this scenario, substituting hydrogen with deuterium does not significantly affect the reaction rate, and the kinetic isotope effect (kH/kD) is close to 1. A significant primary KIE (typically > 2) would suggest that the C-H bond cleavage is involved in or before the rate-determining step, which is not typical for most EAS reactions. epfl.ch

Benzylic Deuteration: The protons on the methyl groups, known as benzylic protons, can be exchanged for deuterium. researchgate.net This process, known as benzylic deuteration, is often catalyzed by a base and involves the use of a deuterium source like deuterium oxide (D₂O). nih.govnih.gov The acidity of these protons is enhanced by the electron-withdrawing nitro and cyano groups on the aromatic ring. The rate of this hydrogen-deuterium exchange provides insight into the stability of the benzylic carbanion intermediate that is formed upon deprotonation. Studies on analogous alkylnitroaromatics have shown that this exchange can be efficiently catalyzed by amine bases. nih.govnih.gov For instance, alkyldinitroaromatics undergo deuteration at room temperature with triethylamine, while mononitro systems may require stronger bases and higher temperatures. nih.gov The study of KIEs in these proton transfer reactions can provide detailed information about the transition state of the deprotonation step. rsc.org

| Deuteration Site | Purpose | Typical Observation | Mechanistic Insight |

|---|---|---|---|

| Aromatic Ring (e.g., C5-H) | Study of EAS Mechanism | Kinetic Isotope Effect (kH/kD) ≈ 1 | Confirms that C-H bond breaking is not the rate-determining step. |

| Methyl Groups (Benzylic C-H) | Study of Benzylic Acidity and Carbanion Stability | Base-catalyzed H/D exchange occurs | Provides information on the stability of the benzylic carbanion and the mechanism of proton transfer. |

Reactivity of Methyl Substituents on the Aromatic Ring (Side-Chain Functionalization)

The methyl groups of this compound are not inert and can undergo a variety of transformations, often referred to as side-chain functionalization. The carbon atom of the methyl group attached to the benzene ring is a benzylic position, which exhibits unique reactivity. youtube.com

Side-Chain Oxidation: The benzylic positions are susceptible to strong oxidizing agents. libretexts.org Reagents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl groups to carboxylic acids. youtube.comyoutube.com Under controlled conditions, it may be possible to achieve partial oxidation to aldehydes. epa.gov For this reaction to proceed, there must be at least one hydrogen atom on the benzylic carbon. libretexts.org The presence of the strong deactivating groups on the ring can make the ring itself resistant to oxidation, allowing for selective transformation of the side chains.

Side-Chain Halogenation: The benzylic hydrogens can be replaced by halogens (e.g., Br or Cl) via a free-radical mechanism. youtube.com This reaction is typically initiated by UV light or heat and uses reagents like N-bromosuccinimide (NBS) for bromination. youtube.comyoutube.com The reaction proceeds through the formation of a highly stable benzylic radical, which is stabilized by resonance with the aromatic ring. youtube.com The resulting benzylic halides are versatile synthetic intermediates, susceptible to nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions. youtube.com

Detailed Mechanistic Investigations of Key Transformations

Mechanism of Electrophilic Aromatic Substitution (EAS): The mechanism for EAS is a well-established two-step process. uci.edu

Attack by the Aromatic Ring: The π-electron system of the benzonitrile ring acts as a nucleophile and attacks a strong electrophile (E⁺). This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. msu.edumasterorganicchemistry.com The product is a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion. This is a fast step that restores the aromatic π-system and yields the substituted product. masterorganicchemistry.com

In the case of this compound, electrophilic attack at the C5 position yields an arenium ion where the positive charge is delocalized across the ring. The resonance structures show that the positive charge is placed ortho and para to the site of attack. The electron-donating methyl groups at C2 and C4 help to stabilize this positive charge, while the electron-withdrawing nitro and cyano groups destabilize it.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism, which would occur on a derivative of this compound containing a leaving group (LG), also proceeds in two steps. wikipedia.org

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group. This is possible because the electron-withdrawing groups have made this carbon electrophilic. The attack forms a resonance-stabilized carbanion intermediate called a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge is delocalized onto the electron-withdrawing groups, particularly the nitro group.

Loss of Leaving Group: The leaving group departs, taking its pair of electrons. This is a fast step that re-establishes the aromaticity of the ring, forming the final product. nih.gov

The stability of the Meisenheimer complex is key to this reaction. The negative charge is effectively delocalized by the nitro and cyano groups, lowering the activation energy for the initial nucleophilic attack. nih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For 2,4-dimethyl-3-nitrobenzonitrile, a combination of one-dimensional and two-dimensional NMR techniques would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for its aromatic protons and methyl groups. The aromatic region would likely display two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring (H-5 and H-6). Their chemical shifts and coupling constants would be influenced by the electronic effects of the nitrile, nitro, and methyl substituents. The two methyl groups (at C-2 and C-4) would appear as singlets in the upfield region of the spectrum. Based on data from similar structures like 3,4-dimethyl-2-nitrobenzonitrile, the aromatic protons would be expected in the range of δ 7.5-8.0 ppm, and the methyl protons between δ 2.4-2.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected: six for the aromatic carbons, one for the nitrile carbon, and two for the methyl carbons. The chemical shift of the nitrile carbon (C≡N) is typically found in the 115-120 ppm range. The carbons attached to the nitro group (C-3) and the nitrile group (C-1) would be significantly influenced by their electron-withdrawing nature. The remaining aromatic carbons and the two methyl carbons would appear at characteristic chemical shifts.

Expected ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on general principles and data from analogous compounds.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1-CN | - | ~117 |

| C2-CH₃ | ~2.5 (s, 3H) | ~140 |

| C3-NO₂ | - | ~150 |

| C4-CH₃ | ~2.6 (s, 3H) | ~138 |

| C5-H | ~7.6 (d, J ≈ 8 Hz, 1H) | ~128 |

| C6-H | ~7.8 (d, J ≈ 8 Hz, 1H) | ~135 |

| 2-CH₃ | ~2.5 | ~20 |

| 4-CH₃ | ~2.6 | ~21 |

s = singlet, d = doublet, J = coupling constant

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons (H-5 and H-6), confirming their adjacent positions. No correlations would be expected for the singlet methyl protons. chemicalbook.comnsf.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. scispace.com This experiment would definitively link the H-5 signal to the C-5 carbon, the H-6 signal to the C-6 carbon, and the signals of the methyl protons to their respective methyl carbons. chemicalbook.comnsf.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is essential for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. scispace.com For instance, correlations would be expected from the methyl protons (e.g., 2-CH₃) to the aromatic carbons C-1, C-2, and C-3. The aromatic protons H-5 and H-6 would show correlations to neighboring carbons, including the carbon bearing the nitrile group (C-1). chemicalbook.comnsf.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. A NOESY spectrum would show correlations between the protons of the 2-methyl group and the H-6 proton, and between the protons of the 4-methyl group and the H-5 proton, confirming their spatial proximity and the substituent pattern on the ring. chemicalbook.comnsf.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. wikipedia.org

The most prominent features in the vibrational spectrum of this compound would be the absorptions corresponding to the nitrile and nitro functional groups.

Nitrile (C≡N) Group: The carbon-nitrogen triple bond stretch of an aromatic nitrile gives rise to a sharp, medium-intensity band in the IR spectrum, typically in the range of 2240-2220 cm⁻¹. ljmu.ac.uk

Nitro (NO₂) Group: The nitro group has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, the asymmetric stretch (ν_as(NO₂)) appears as a strong band between 1550-1490 cm⁻¹, while the symmetric stretch (ν_s(NO₂)) is found at 1355-1315 cm⁻¹. rsc.org

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | C≡N stretch | 2240 - 2220 | Medium, Sharp |

| Nitro (-NO₂) | Asymmetric stretch | 1550 - 1490 | Strong |

| Nitro (-NO₂) | Symmetric stretch | 1355 - 1315 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium-Weak |

| Methyl (C-H) | C-H stretch | 2980 - 2850 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (176.17 g/mol ). The fragmentation pattern would be characteristic of a nitroaromatic compound. Common fragmentation pathways include the loss of the nitro group (NO₂, 46 Da), a neutral nitric oxide molecule (NO, 30 Da), or an oxygen atom. rsc.org The loss of a methyl group (CH₃, 15 Da) from the molecular ion is also a probable fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would be used to confirm its molecular formula, C₉H₈N₂O₂. For example, the calculated exact mass for the [M+H]⁺ ion would be 177.0659, and a measured value within a few parts per million (ppm) of this would confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Advanced Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In an MS/MS experiment, a precursor ion of a specific mass-to-charge ratio (m/z) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides a fragmentation fingerprint that is invaluable for structural elucidation.

While specific MS/MS fragmentation data for this compound is not documented in readily available literature, the expected fragmentation pattern can be predicted based on its functional groups. The molecular structure contains a stable aromatic ring, two methyl groups, a nitro group (NO₂), and a nitrile group (C≡N). sigmaaldrich.com General principles of fragmentation suggest that common cleavage pathways would involve the loss of the nitro group, or parts of it (e.g., NO, O), and potentially the loss of a methyl radical (CH₃). libretexts.org The stability of the aromatic ring means it would likely remain intact as a major fragment.

A hypothetical data table for the MS/MS analysis would typically include the following information, which would be populated upon experimental investigation:

Interactive Data Table: Hypothetical MS/MS Fragmentation Data

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment |

| [M+H]⁺ | --- | CH₃ | Loss of a methyl radical |

| [M+H]⁺ | --- | NO₂ | Loss of the nitro group |

| [M+H]⁺ | --- | HCN | Loss of hydrogen cyanide |

This table is illustrative. Data fields are populated with expected fragmentation patterns, not experimental results.

Advanced Ionization Techniques (e.g., Matrix-Assisted Ionization Mass Spectrometry (MAI-MS))

Matrix-Assisted Ionization (MAI) is an advanced, soft ionization technique in mass spectrometry that allows for the analysis of a wide range of compounds. spectroscopyonline.com MAI operates by mixing an analyte with a solid matrix compound; upon exposure to the sub-atmospheric pressure of the mass spectrometer's inlet, gas-phase analyte ions are spontaneously produced without requiring a laser or high voltage. spectroscopyonline.comacs.org

Interestingly, a closely related isomer, 3-nitrobenzonitrile (B78329) (3-NBN), is one of the most common and effective matrices used in MAI and its vacuum-based variant, MAIV (Matrix Assisted Ionization in Vacuum). acs.orgnih.gov The 3-NBN matrix is known for producing high-quality mass spectra with minimal background interference, especially for peptides and small organic molecules. acs.orgnih.gov Given this, it is plausible that this compound could also function as an MAI matrix. However, literature detailing the analysis of this compound as an analyte using MAI or other advanced ionization techniques is not currently available. Such an analysis would be expected to produce a strong signal for the protonated molecule, [M+H]⁺, with minimal fragmentation, characteristic of a soft ionization method.

| Parameter | Description |

| Matrix Compound | 3-Nitrobenzonitrile (as a standard for comparison) |

| Ionization Mode | Positive Ion Mode |

| Expected Primary Ion | [C₉H₈N₂O₂ + H]⁺ |

| Key Advantage | High sensitivity and low chemical background noise. nih.gov |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate atomic coordinates, bond lengths, bond angles, and details of the crystal packing.

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis of this compound would provide unequivocal proof of its molecular structure. This analysis would yield precise measurements of all bond lengths (e.g., C-C bonds in the aromatic ring, C-N bonds of the nitrile and nitro groups) and bond angles, defining the molecule's geometry.

Although a crystal structure for this compound has not been published, data from related compounds like 3-nitrobenzonitrile offer insight. For 3-nitrobenzonitrile, analysis revealed a monoclinic crystal system with the space group P2₁. nih.gov The nitro group was found to be slightly tilted out of the plane of the benzene ring. nih.gov A similar analysis for this compound would likely reveal steric-induced twisting of the nitro and methyl groups relative to the benzene ring plane.

Interactive Data Table: Crystallographic Data to be Determined

| Parameter | Information Yielded | Example from 3-Nitrobenzonitrile nih.gov |

| Crystal System | The basic symmetry of the unit cell | Monoclinic |

| Space Group | The set of symmetry operations for the unit cell | P2₁ |

| Unit Cell Dimensions (a, b, c, β) | The size and shape of the repeating crystal unit | a=7.6496 Å, b=13.0693 Å, c=11.1617 Å, β=106.475° |

| Bond Lengths (Å) | The distances between bonded atoms | C≡N: 1.141 Å; C-NO₂: 1.470 Å |

| Bond Angles (°) | The angles between adjacent bonds | --- |

| Dihedral Angles (°) | The torsion angles defining molecular conformation | Angle between nitro group and benzene ring: 11.22° |

This table shows the type of data obtained from a single-crystal X-ray diffraction study, with examples from a related compound.

Analysis of Crystal Packing and Supramolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in the solid state. This crystal packing is governed by non-covalent supramolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and π–π stacking. bbau.ac.in These interactions are fundamental to understanding the physical properties of the material. nih.govmdpi.com

For this compound, the presence of the polar nitrile and nitro groups and the aromatic ring would be expected to dictate its supramolecular assembly. In the crystal structure of 3-nitrobenzonitrile, molecules are organized into stacks through aromatic π–π interactions, with an interplanar distance of 3.370 Å. nih.gov It is highly probable that the crystal structure of this compound would also be stabilized by similar π–π stacking interactions. Additionally, weak C-H···O or C-H···N hydrogen bonds involving the methyl and aromatic protons and the oxygen atoms of the nitro group or the nitrogen of the nitrile group could further stabilize the three-dimensional network.

Interactive Data Table: Potential Supramolecular Interactions

| Interaction Type | Potential Participating Groups | Expected Geometric Parameters |

| π–π Stacking | Aromatic rings of adjacent molecules | Interplanar distance ~3.3-3.8 Å |

| Weak Hydrogen Bonds | C-H (methyl/aromatic) and O (nitro) / N (nitrile) | H···Acceptor distance ~2.2-2.8 Å |

| Dipole-Dipole | Nitro (NO₂) and Nitrile (C≡N) groups | Alignment of molecular dipoles |

This table lists the types of intermolecular interactions likely to be observed in the crystal structure of the title compound.

Computational and Theoretical Investigations on 2,4 Dimethyl 3 Nitrobenzonitrile

Electronic Structure and Molecular Orbital Theory (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry. These calculations are instrumental in determining the geometric and electronic properties of molecules, offering deep insights into their stability and reactivity.

HOMO-LUMO Energy Gaps and Frontier Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate how the molecule interacts with other species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more reactive and can be easily polarized. This energy gap is also fundamental to predicting the electronic absorption spectra of a molecule, as it corresponds to the lowest energy electronic transition.

For a comprehensive analysis of 2,4-dimethyl-3-nitrobenzonitrile, DFT calculations would be employed to determine the energies of its frontier orbitals and the resulting energy gap. This would provide a quantitative measure of its chemical stability and reactivity.

Table 1: Illustrative Frontier Orbital Energies and Related Parameters for a Substituted Nitrile Compound (Calculated via DFT) (Note: This data is representative and not specific to this compound)

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -3.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 3.15 |

| Chemical Hardness (η) | 2.05 |

| Electronegativity (χ) | 5.20 |

| Electrophilicity Index (ω) | 6.62 |

Charge Distribution and Molecular Electrostatic Potential (MEP) Maps

The distribution of electron density within a molecule is rarely uniform, leading to regions of varying electrostatic potential. A Molecular Electrostatic Potential (MEP) map is a visual representation of this charge distribution, highlighting areas that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored in shades of red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen of the nitrile group, owing to the high electronegativity of these atoms. The aromatic ring and the methyl groups would likely exhibit a more neutral or slightly positive potential. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the regioselectivity of chemical reactions. DFT calculations are a standard method for generating high-quality MEP maps.

Prediction of Spectroscopic Parameters

Computational methods are not only capable of predicting electronic properties but can also simulate various types of spectra. These theoretical spectra are crucial for interpreting experimental data and for assigning spectral features to specific molecular motions or electronic transitions.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining molecular structure. DFT calculations can accurately predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) for a given molecule. By calculating the magnetic shielding tensors of the nuclei in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C isotopes can be determined.

A theoretical NMR analysis of this compound would provide the expected chemical shifts for the aromatic protons and the protons of the two methyl groups, as well as for all the carbon atoms in the molecule. These predicted values, when compared with experimental spectra, can confirm the molecular structure and help in the assignment of complex spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Substituted Benzonitrile (B105546) (Illustrative) (Note: This data is representative and not specific to this compound)

| Atom | Predicted Chemical Shift (ppm) |

| H (Aromatic) | 7.8 - 8.2 |

| H (Methyl) | 2.4 - 2.6 |

| C (Nitrile) | ~118 |

| C (Aromatic - C-NO₂) | ~150 |

| C (Aromatic - C-CH₃) | ~140 |

| C (Aromatic) | 125 - 135 |

| C (Methyl) | 18 - 22 |

Simulated Vibrational Spectra and Potential Energy Distribution Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, allowing for the generation of theoretical IR and Raman spectra. These simulations are essential for the assignment of experimental vibrational bands to specific stretching, bending, or torsional motions of the atoms.

A Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular vibrational mode. For this compound, a theoretical vibrational analysis would predict the frequencies for key functional groups, such as the C≡N stretch of the nitrile group, the symmetric and asymmetric stretches of the NO₂ group, and the various vibrations of the aromatic ring and methyl groups. A comparative study on 4-methyl-3-nitrobenzonitrile (B17182) has provided detailed vibrational assignments using DFT, offering a valuable reference for the analysis of the titular compound.

Table 3: Selected Theoretical Vibrational Frequencies for a Related Nitrile Compound (4-methyl-3-nitrobenzonitrile) (Note: This data is illustrative for understanding the expected vibrational modes)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C≡N Stretch | ~2230 |

| NO₂ Asymmetric Stretch | ~1530 |

| NO₂ Symmetric Stretch | ~1350 |

| C-H Stretch (Aromatic) | 3050 - 3100 |

| C-H Stretch (Methyl) | 2950 - 3000 |

| Ring Vibrations | 1400 - 1600 |

Conformational Analysis and Molecular Dynamics Simulations

While this compound has a relatively rigid core structure, conformational analysis can provide insights into the rotational barriers of the methyl and nitro groups. By mapping the potential energy surface as a function of the dihedral angles of these substituents, the most stable conformation and the energy required for rotation can be determined.

Molecular Dynamics (MD) simulations, on the other hand, can model the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms, MD simulations can provide information on the molecule's flexibility, vibrational motions, and interactions with its environment, such as a solvent or a biological receptor. For a molecule like this compound, MD simulations could be used to study its behavior in different solvents or to explore its potential interactions with other molecules.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions. rsc.org For this compound, theoretical studies are crucial for understanding its formation, particularly through electrophilic aromatic substitution. The nitration of 2,4-dimethylbenzonitrile (B1265751) is a key synthetic route, and its mechanism has been investigated using quantum chemical calculations.

The accepted general mechanism for electrophilic aromatic nitration involves the attack of a nitronium ion (NO₂⁺) on the aromatic ring, leading to the formation of a positively charged intermediate known as an arenium ion or sigma complex. nih.govijrar.org The regioselectivity of this reaction—determining at which position the nitro group attaches—is governed by the electronic effects of the substituents already present on the benzene (B151609) ring.

In the case of 2,4-dimethylbenzonitrile, the two methyl groups are activating and ortho-, para-directing, while the nitrile group is deactivating and meta-directing. Computational models, often employing Density Functional Theory (DFT), can map the potential energy surface of the reaction, identifying the transition states and intermediates for the addition of the nitro group at different positions.

Calculations show that the formation of the sigma complex is the rate-determining step. The activation energy (Eₐ) required to form the intermediate at each possible position on the ring dictates the product distribution. The substitution at the 3-position is sterically hindered by the adjacent methyl groups at positions 2 and 4. However, the electronic influence of the activating methyl groups and the deactivating nitrile group creates a complex directive effect. Theoretical calculations can precisely quantify these competing influences.

A typical computational study would involve optimizing the geometries of the reactant, transition states, and intermediates. The calculated energies provide insight into the reaction kinetics and thermodynamics. For the nitration of 2,4-dimethylbenzonitrile, the transition state leading to the 3-nitro product is compared against other possibilities (e.g., substitution at the 5- or 6-positions).

Below is a representative data table summarizing the calculated activation energies for the formation of the key sigma-complex intermediate at different positions.

| Substitution Position | Relative Activation Energy (kcal/mol) | Key Stabilizing Interactions |

| Position 3 | 18.5 | Resonance stabilization from methyl groups, inductive effects. |

| Position 5 | 19.8 | Less steric hindrance, but less electronic stabilization. |

| Position 6 | 22.1 | Strong steric hindrance from adjacent methyl group. |

These data are illustrative and derived from typical DFT calculation results for similar aromatic nitration reactions.

The computational results elucidate that while multiple isomers are possible, the electronic stabilization provided by the directing groups makes the formation of this compound a plausible, albeit potentially minor, product depending on reaction conditions. The analysis of the transition state geometries further reveals the degree of bond formation and charge distribution at the critical point of the reaction.

Quantitative Structure-Property Relationships (QSPR) for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. nih.gov These models are particularly valuable for estimating physical and chemical properties that are difficult or expensive to measure experimentally. For this compound, QSPR can be employed to predict various non-biological attributes such as dipole moment, polarizability, or solubility.

A QSPR study begins with a dataset of compounds with known properties. For each compound, a set of numerical values, known as molecular descriptors, are calculated from the molecular structure. These descriptors can encode electronic, topological, geometric, or constitutional features of the molecules.

A hypothetical QSPR model was developed to predict the molecular polarizability of a series of substituted nitrobenzonitriles, including this compound. Molecular polarizability is a fundamental electronic property that describes the tendency of the molecule's electron cloud to be distorted by an external electric field.

The model was constructed using multiple linear regression (MLR), correlating the polarizability with several key molecular descriptors. The resulting QSPR equation might take the following general form:

Polarizability (ų) = β₀ + β₁(MW) + β₂(logP) + β₃(TPSA)

Where:

MW is the molecular weight.

logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

TPSA is the Topological Polar Surface Area, quantifying the polar regions of the molecule.

β₀, β₁, β₂, and β₃ are regression coefficients determined from the statistical analysis.

The following table presents data for a set of hypothetical substituted benzonitriles used to build the QSPR model, including the calculated descriptors and the predicted polarizability for this compound.

| Compound | Molecular Weight (MW) | logP | TPSA (Ų) | Predicted Polarizability (ų) |

| Benzonitrile | 103.12 | 1.56 | 23.79 | 11.8 |

| 4-Nitrobenzonitrile | 148.12 | 1.45 | 66.61 | 13.5 |

| 2,4-Dimethylbenzonitrile | 131.17 | 2.35 | 23.79 | 15.2 |

| This compound | 176.17 | 2.18 | 66.61 | 16.9 |

| 3,5-Dinitrobenzonitrile | 193.12 | 1.30 | 109.43 | 15.1 |

This table contains illustrative data. The QSPR model and descriptor values are representative of a typical study.

Such QSPR models provide a rapid and cost-effective method for screening compounds and estimating their properties, aiding in the design of molecules with desired characteristics for various chemical applications. The accuracy of the model depends on the quality of the input data and the choice of molecular descriptors.

Applications of 2,4 Dimethyl 3 Nitrobenzonitrile and Its Derivatives in Advanced Materials and Organic Synthesis

Role as Versatile Building Blocks in Complex Organic Synthesis

The reactivity of 2,4-dimethyl-3-nitrobenzonitrile is dictated by its three key functional groups: the nitro group, the nitrile group, and the dimethyl-substituted aromatic ring. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring and influences the regioselectivity of further reactions. These groups can also be chemically transformed into other functionalities, such as amines and carboxylic acids, respectively, unlocking a wide array of synthetic possibilities.

Precursors for Polyfunctionalized Aromatic Systems

This compound is a valuable precursor for creating aromatic molecules with multiple functional groups. The synthesis of this compound can be achieved through the nitration of 3,4-dimethylbenzonitrile, which also yields other isomers like 3,4-dimethyl-2-nitrobenzonitrile and 3,4-dimethyl-5-nitrobenzonitrile. cdnsciencepub.com The distinct substitution pattern of this compound, however, makes it particularly useful for targeted syntheses.

A key transformation that highlights its utility is the catalytic reduction of the nitro group. This reaction converts this compound into 3-amino-2,4-dimethylbenzonitrile. google.com This resulting aminobenzonitrile is a classic example of a polyfunctionalized aromatic system, possessing both a nucleophilic amino group and an electrophilic nitrile group, ortho to one of the methyl groups.

This amino derivative can then undergo further reactions. For instance, the amino group can be diazotized and subsequently replaced with other functional groups, such as halogens. A documented example is the conversion of 3-amino-2,4-dimethylbenzonitrile to 3-bromo-2,4-dimethylbenzonitrile via diazotization in hydrobromic acid, followed by a Sandmeyer-type reaction with cuprous bromide. google.com This sequence demonstrates how the initial nitrobenzonitrile scaffold can be systematically modified to introduce a different set of functional groups, creating a new polyfunctionalized aromatic building block.

Table 1: Synthesis of Polyfunctionalized Aromatics from this compound

| Starting Material | Reagents and Conditions | Product | Application of Product | Reference |

| This compound | Catalytic Reduction | 3-Amino-2,4-dimethylbenzonitrile | Intermediate for further functionalization | google.com |

| 3-Amino-2,4-dimethylbenzonitrile | 1. Diazotization (HBr) 2. Cuprous Bromide | 3-Bromo-2,4-dimethylbenzonitrile | Starting material for N-phenylanthranilic acid derivatives | google.com |

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The derivatives of this compound, particularly 3-amino-2,4-dimethylbenzonitrile, are ideal starting points for the synthesis of nitrogen-containing heterocyclic compounds. The presence of an amino group and a nitrile group in a specific ortho/meta arrangement relative to the methyl groups allows for intramolecular cyclization reactions to form fused ring systems.

While direct examples starting from this compound are not extensively documented in readily available literature, the general reactivity of ortho-aminobenzonitriles is well-established for building heterocycles like quinazolines and benzimidazoles. researchgate.netmdpi.commdpi.com For example, ortho-aminobenzonitriles can react with various reagents to construct fused pyrimidine (B1678525) rings, a core structure in many biologically active molecules and functional materials. mdpi.com A general pathway could involve the reaction of 3-amino-2,4-dimethylbenzonitrile with a one-carbon synthon, such as a formamide (B127407) equivalent, to initiate the formation of a quinazoline-type structure.

Furthermore, the reduction of the nitrile group in conjunction with the modification of the nitro group can lead to diamino derivatives, which are precursors to other heterocyclic systems. The strategic manipulation of the functional groups on the this compound core provides a versatile platform for accessing a variety of complex heterocyclic scaffolds.

Potential in Materials Science

The structural features of this compound and its derivatives make them promising candidates for the development of advanced materials. The aromatic core provides thermal stability, while the functional groups offer sites for polymerization or for tuning optical and electronic properties.

Precursors for Organic Dyes and Pigments (excluding those for food or cosmetic applications)

Azo dyes are a major class of synthetic colorants characterized by the -N=N- (azo) group, which acts as a chromophore. ijasrm.com The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound. nih.gov

The derivative, 3-amino-2,4-dimethylbenzonitrile, obtained from the reduction of this compound, is a suitable precursor for azo dyes. google.com The amino group can be converted into a diazonium salt under standard conditions (e.g., using sodium nitrite (B80452) and a strong acid). This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or anilines, to generate a wide range of azo dyes. The substitution pattern on the 2,4-dimethylphenyl ring would influence the final color and properties, such as lightfastness and solubility, of the resulting dye. For instance, coupling the diazonium salt of 3-amino-2,4-dimethylbenzonitrile with a compound like 2,4-dimethylphenol (B51704) would yield a highly substituted azo dye. ijasrm.com

Table 2: Plausible Synthesis of an Azo Dye from this compound Derivative

| Step | Intermediate/Product | Reaction Type | Reagents |

| 1 | 3-Amino-2,4-dimethylbenzonitrile | Catalytic Reduction | H₂, Catalyst (e.g., Pd/C) |

| 2 | 2,4-Dimethyl-3-cyano-benzenediazonium salt | Diazotization | NaNO₂, HCl (aq), 0-5 °C |

| 3 | Azo Dye | Azo Coupling | Electron-rich coupling component (e.g., N,N-dimethylaniline) |

Intermediates for Advanced Polymeric Materials (e.g., high-performance polymers)

High-performance polymers are materials that exhibit exceptional thermal, mechanical, and chemical stability. researchgate.net Polymers such as polyamides and polyimides often incorporate rigid aromatic structures into their backbones. uva.esmdpi.com Derivatives of this compound could serve as monomers for the synthesis of such materials.

For example, complete reduction of both the nitro and nitrile groups on the this compound molecule would yield a diamine, specifically (3-amino-2,4-dimethylphenyl)methanamine. This diamine, with its distinct substitution pattern, could be used as a monomer in polycondensation reactions. rsc.org Reacting this diamine with a diacyl chloride or a dianhydride would lead to the formation of novel polyamides or polyimides, respectively. The incorporation of the dimethyl-substituted benzene (B151609) ring into the polymer chain would be expected to influence properties like solubility, processability, and the glass transition temperature of the resulting high-performance polymer. researchgate.net

Components in Organic Electronic Materials (e.g., organic light-emitting diodes (OLEDs), charge transport materials)

Organic electronic materials are a cornerstone of technologies like OLEDs and organic photovoltaics. d-nb.info Hole-transporting materials (HTMs) are a critical component of these devices, facilitating the movement of positive charge carriers. rsc.orgscientific.net Triarylamines are a prominent class of compounds used as HTMs due to their electrochemical and photophysical properties. mdpi.comnih.gov

While this compound itself is not a charge-transporting material, it can be a precursor to molecules that are. The synthesis of triarylamine-based HTMs often involves the coupling of various aromatic amines and halides. The derivative 3-bromo-2,4-dimethylbenzonitrile, synthesized from this compound, could potentially be used in Buchwald-Hartwig or Ullmann coupling reactions with diarylamines to construct more complex triarylamine structures. google.com The resulting molecule, featuring a dimethyl-substituted, nitrile-containing phenyl group attached to a nitrogen atom, could exhibit unique electronic properties suitable for use in OLEDs or other organic electronic devices. The electron-withdrawing nitrile group, in particular, would be expected to modulate the HOMO and LUMO energy levels of the final compound, a key parameter in designing efficient electronic materials. nih.gov

Ligand Chemistry and Coordination Compound Formation

The chemical structure of this compound and its derivatives offers potential for the formation of a variety of ligands for coordination chemistry. The presence of the nitrile group (C≡N) and the ability to transform the nitro group (-NO2) into an amino group (-NH2) are key to its utility in this field.

While direct studies on the coordination chemistry of this compound are not extensively documented, the reactivity of its functional groups suggests several possibilities. The nitrile group itself can coordinate to metal centers, although it is generally a weaker ligand than other nitrogen-containing functionalities.

A more common strategy involves the chemical modification of this compound to create more potent and versatile ligands. A crucial first step in this process is the reduction of the nitro group to an amino group, yielding 3-amino-2,4-dimethylbenzonitrile. google.com This transformation is significant because the resulting primary amine is a much stronger coordinating agent than the nitrile. This amino derivative can then serve as a building block for more complex ligand structures.

For instance, the amino group can be further functionalized to create multidentate ligands. These ligands can then be used to form stable coordination compounds with a variety of metal ions. The properties of these coordination compounds, such as their geometry, stability, and electronic characteristics, are influenced by the nature of the metal ion and the specific structure of the ligand derived from this compound.

The broader field of coordination chemistry extensively utilizes nitrile derivatives in the synthesis of metal-organic frameworks (MOFs). google.comrsc.org MOFs are porous materials with applications in gas storage, separation, and catalysis. While direct use of this compound in widely known MOFs is not reported, its derivatives, particularly those formed after the reduction of the nitro group and subsequent reactions, could potentially be explored as linkers in the synthesis of novel MOF structures.

Exploration in Catalysis

The exploration of this compound and its derivatives in the realm of catalysis is an emerging area, with potential applications as substrates, co-catalyst components, or as ligands in catalytic systems.

As a substrate, the reactivity of the nitro and nitrile groups can be harnessed in various catalytic transformations. For example, the catalytic reduction of the nitro group is a well-established process. google.com This reaction is often a key step in the synthesis of more complex molecules that may themselves have catalytic activity or be precursors to catalysts.

Derivatives of this compound can also function as ligands in catalytic systems. The introduction of coordinating groups, such as the amino group from the reduction of the nitro functionality, allows for the formation of metal complexes that can act as catalysts. The specific arrangement of the methyl and cyano groups on the aromatic ring can influence the steric and electronic environment around the metal center, thereby tuning the catalytic activity and selectivity of the resulting complex.

Recent research has highlighted the use of related nitrobenzonitrile compounds in palladium-catalyzed coupling reactions, such as Stille and Suzuki couplings. acs.org For example, 4-fluoro-3-nitrobenzonitrile (B23716) has been shown to undergo these reactions in the presence of a palladium catalyst. acs.org This suggests that this compound could potentially serve as a substrate in similar cross-coupling reactions, allowing for the introduction of new functional groups onto the aromatic ring.

Furthermore, the development of organocatalysts, which are small organic molecules that can catalyze chemical reactions, is a rapidly growing field. mdpi.comresearchgate.net While there are no specific reports on the use of this compound as an organocatalyst, its derivatives, particularly chiral amines formed after reduction and further modification, could be investigated for their potential in asymmetric catalysis.

The following table summarizes the potential catalytic applications of this compound and its derivatives based on the reactivity of its functional groups and the behavior of similar compounds.

| Catalytic Application | Role of this compound or its Derivative | Relevant Functional Group(s) | Potential Reaction Type |

| Substrate | Starting material for catalytic transformation | Nitro (-NO2), Nitrile (-C≡N) | Catalytic reduction, Cross-coupling reactions |

| Ligand in Metal Catalysis | Forms a complex with a metal to create a catalyst | Amino (-NH2) after reduction, Nitrile (-C≡N) | Hydrogenation, C-C bond formation |

| Organocatalyst Precursor | Building block for the synthesis of a metal-free catalyst | Amino (-NH2) after reduction | Asymmetric synthesis |

It is important to note that while the chemical structure of this compound suggests these potential applications, further research is needed to fully explore and validate its role and that of its derivatives in ligand chemistry and catalysis.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves batch processes with harsh acidic conditions, presenting safety and environmental challenges. rsc.org Future research is increasingly focused on developing safer, more sustainable, and efficient manufacturing processes.

A significant area of development is the adoption of continuous-flow chemistry . bohrium.com Continuous-flow nitration of xylenes (B1142099) and their derivatives has been demonstrated to offer superior control over reaction parameters like temperature and residence time, leading to higher yields and selectivity. nih.govdoaj.org This technology mitigates the safety risks associated with highly exothermic nitration reactions and can reduce waste by, for example, minimizing the formation of phenolic impurities, which in turn simplifies purification and reduces wastewater. nih.govdoaj.org Pilot-scale studies on the continuous-flow nitration of o-xylene (B151617) have achieved high throughput (e.g., 800 g/h) and product yields (up to 94.1%), demonstrating the industrial viability of this approach. nih.govdoaj.org Further optimization of these processes, potentially using solid acid catalysts or advanced microreactor designs, could enhance efficiency and reduce the reliance on large quantities of corrosive acids like sulfuric and nitric acid. rsc.org

Another promising avenue is the exploration of green synthetic methodologies . This includes the use of recyclable catalysts and solvents, such as ionic liquids, which can function as co-solvents and catalysts while simplifying product separation. rsc.orgpubcompare.ai For instance, a green synthesis for benzonitrile (B105546) has been developed using a hydroxylamine-based ionic liquid that is easily recovered and reused, eliminating the need for metal salt catalysts. rsc.org Applying similar principles to the synthesis of substituted benzonitriles like 2,4-Dimethyl-3-nitrobenzonitrile could significantly improve the environmental footprint of their production. Research into denitrative cyanation reactions that avoid stoichiometric metal- and halogen-containing waste is also a key aspect of sustainable chemistry. nih.gov

| Synthetic Strategy | Key Advantages | Relevant Research Focus |

| Continuous-Flow Nitration | Enhanced safety, improved heat/mass transfer, higher selectivity, reduced waste. bohrium.comnih.gov | Optimization of reactor design, use of solid acid catalysts, scaling up production. rsc.org |

| Green Catalysis | Recyclable catalysts, reduced environmental impact, simplified separation processes. rsc.orgpubcompare.ai | Development of ionic liquids for nitration/cyanation, cyanide-free cyanation routes. rsc.orgnih.gov |

| Denitrative Cyanation | Utilization of nitroarenes as feedstock, avoidance of toxic metal/halogen waste. nih.gov | Palladium-catalyzed reactions with novel organocyanide sources. nih.gov |

Exploration of Unconventional Reaction Pathways and Reagents

Beyond improving existing synthetic methods, a major research thrust lies in discovering and harnessing unconventional reaction pathways to access and functionalize molecules like this compound.

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, using visible light to generate reactive radical intermediates under mild conditions. acs.orgnih.gov This methodology enables a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. acs.org For nitrile-containing compounds, photoredox catalysis has been used to synthesize 2-substituted benzothiazoles from thiophenols and nitriles. rsc.org The principles of photoredox catalysis could be applied to this compound to forge new bonds at or adjacent to the existing functional groups, opening pathways to complex molecular architectures that are difficult to access through traditional thermal reactions. acs.orgyoutube.com

The development of novel cyanation reagents and catalysts is another active area. While traditional methods often rely on toxic cyanide sources like cuprous cyanide or alkali metal cyanides, newer approaches are being explored. google.comacs.org Palladium-catalyzed denitrative cyanation allows for the synthesis of aryl nitriles directly from nitroarenes using less toxic organocyanides, such as aminoacetonitrile. nih.gov Other transition-metal-free electrochemical methods are also being developed for the denitrative cyanation of nitroarenes. organic-chemistry.org Furthermore, nickel-catalyzed cyanation of aryl sulfonates and decarbonylative cyanation of acyl chlorides represent innovative strategies for introducing the nitrile group under neutral conditions. organic-chemistry.org Investigating the applicability of these modern cyanation techniques to precursors of this compound could lead to more efficient and versatile synthetic routes.

Rearrangement reactions also offer unconventional pathways. Studies on the nitration of dimethylbenzonitriles have revealed the formation of adducts that can undergo thermal or acid-catalyzed rearomatization, sometimes involving an intramolecular 1,3-nitro shift. cdnsciencepub.comrsc.org A deeper understanding and control of such rearrangements could be exploited to selectively synthesize specific isomers that might be otherwise difficult to obtain.

Integration into Advanced Functional Systems and Devices

The functional groups of this compound—the nitro group and the nitrile group—make it a valuable building block for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. smolecule.comscbt.com

The electron-withdrawing nature of both the nitro and cyano groups significantly influences the electronic properties of the aromatic ring. This characteristic makes derivatives of this compound potential candidates for use in organic electronics . The nitro group is a known component in materials with non-linear optical (NLO) properties, while the nitrile group is a common feature in liquid crystals and other functional materials. Future research could focus on synthesizing polymers or small molecules derived from this compound and evaluating their properties for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or as components in advanced coatings. scbt.com

The reactivity of the functional groups provides handles for further elaboration. The nitro group can be readily reduced to an amine, providing a key step for creating new functionalities. smolecule.comyoutube.com The resulting 3-amino-2,4-dimethylbenzonitrile is a versatile intermediate for the synthesis of heterocyclic compounds, dyes, or as a precursor to pharmacologically active molecules. google.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further pathways for diversification. smolecule.com For example, substituted benzonitriles are precursors for the synthesis of tetrazoles, which are important scaffolds in medicinal chemistry due to their bioisosteric relationship with carboxylic acids. chalcogen.ro

| Functional Group | Potential Transformation | Application Area |

| Nitro Group (-NO₂) | Reduction to Amine (-NH₂) | Pharmaceuticals, Dyes, Heterocyclic Synthesis. google.comyoutube.com |

| Electronic Modification | Organic Electronics, Non-Linear Optics. scbt.com | |

| Nitrile Group (-CN) | Hydrolysis to Carboxylic Acid (-COOH) | Polymer Building Blocks. |

| Cycloaddition to Tetrazole | Medicinal Chemistry (Carboxylic Acid Bioisostere). chalcogen.ro | |

| Nucleophilic Addition/Substitution | Complex Molecule Synthesis. acs.orgsmolecule.com |

Interdisciplinary Research with Emerging Chemical Technologies

The future potential of this compound will likely be realized through its integration with emerging chemical technologies. The combination of advanced synthesis methods with computational chemistry and automated systems presents a powerful paradigm for accelerated discovery.

High-throughput experimentation (HTE) and robotic synthesis platforms , guided by machine learning algorithms, could be used to rapidly screen reaction conditions for the synthesis and functionalization of this compound. This approach would allow for the efficient exploration of a vast chemical space to identify optimal pathways for creating derivatives with desired properties.

Pairing these experimental techniques with computational chemistry can provide deep mechanistic insights into the unconventional reaction pathways discussed earlier, such as photoredox catalysis. acs.org Density Functional Theory (DFT) calculations, for example, can help predict reaction outcomes, rationalize regioselectivity in nitration reactions, and guide the design of new catalysts. This synergy between in silico modeling and practical experimentation can significantly shorten the development cycle for new materials and molecules derived from this compound.

Furthermore, the integration of continuous-flow synthesis with in-line analytical techniques (e.g., NMR, IR spectroscopy) allows for real-time reaction monitoring and optimization. bohrium.com This data-rich approach not only enhances process control and safety but also provides valuable kinetic data that can be used to refine computational models, creating a feedback loop that drives scientific discovery.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 2,4-Dimethyl-3-nitrobenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nitration of 2,4-dimethylbenzonitrile using a nitrating agent (e.g., HNO₃/H₂SO₄). Optimization involves controlling temperature (0–5°C to minimize byproducts) and stoichiometric ratios. Alternatively, cyanation of 3-nitro-2,4-dimethylbromobenzene via a Rosenmund-von Braun reaction with CuCN in DMF at 120°C may be employed. Monitor reaction progress using TLC (hexane:ethyl acetate, 4:1) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methyl groups (δ ~2.3–2.6 ppm for CH₃), aromatic protons (splitting patterns depend on nitro and nitrile substituents), and nitrile carbon (δ ~115–120 ppm).

- FT-IR : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and nitro (asymmetric/symmetric NO₂ stretches ~1520 and 1350 cm⁻¹) functional groups .

- Mass Spectrometry : Molecular ion peak at m/z 190 (C₉H₈N₂O₂) with fragmentation patterns consistent with nitro and nitrile groups .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Store in a cool, dry place away from reducing agents. In case of spills, collect solid material using non-sparking tools and dispose of as hazardous waste .

Q. How can purity be assessed for this compound, and what impurities are common?

- Methodological Answer : Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Common impurities include unreacted starting materials (e.g., 2,4-dimethylbenzonitrile) or positional isomers (e.g., 2,5-dimethyl-3-nitrobenzonitrile) due to incomplete regioselectivity during nitration .

Advanced Research Questions

Q. How does the electronic and steric influence of methyl groups affect the regioselectivity of nitration in 2,4-dimethylbenzonitrile?

- Methodological Answer : The nitrile group is a strong meta-director, while methyl groups are ortho/para-directors. Computational modeling (e.g., DFT calculations) predicts preferential nitration at the 3-position due to resonance stabilization of the intermediate nitronium ion. Steric hindrance from 2- and 4-methyl groups further disfavors substitution at adjacent positions .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or varying purity. Validate data by:

- Recrystallizing the compound from ethanol/water and re-measuring melting points.

- Comparing experimental NMR/IR with simulated spectra (e.g., ACD/Labs or Gaussian).

- Performing elemental analysis to confirm stoichiometry .

Q. How does this compound behave under thermal or photolytic stress, and what degradation products form?

- Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition above 200°C, releasing NOₓ gases. Photolytic studies (UV-Vis irradiation in methanol) indicate nitro group reduction to amine, forming 2,4-dimethyl-3-aminobenzonitrile. Monitor degradation via LC-MS and quantify using calibration curves .

Q. Can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Molecular docking and frontier molecular orbital (FMO) analysis predict reactivity in Suzuki-Miyaura coupling. The nitrile group stabilizes transition states via coordination to palladium catalysts, while nitro groups may require protection to prevent side reactions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products